An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromopyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two bromine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2,6-dibromopyridine, including detailed experimental protocols for its synthesis and key reactions, making it an essential resource for professionals in research and drug development.
Physical and Chemical Properties
2,6-Dibromopyridine is a stable crystalline solid under standard conditions, appearing as a white to off-white powder.[1] While it is sparingly soluble in water, it exhibits good solubility in several organic solvents, including hot methanol, ethanol, and chloroform.[1]
Table 1: Physical Properties of 2,6-Dibromopyridine
| Property | Value |
| Molecular Formula | C₅H₃Br₂N |
| Molecular Weight | 236.89 g/mol [2][3] |
| Melting Point | 117-120 °C[3] |
| Boiling Point | 249 °C |
| Density | ~2.1 g/cm³ |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform |
Table 2: Chemical Identifiers for 2,6-Dibromopyridine
| Identifier | Value |
| CAS Number | 626-05-1 |
| PubChem CID | 12274 |
| IUPAC Name | 2,6-dibromopyridine |
| InChI | InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H |
| InChIKey | FEYDZHNIIMENOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Br)Br |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of 2,6-dibromopyridine.
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¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
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¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.
Experimental Protocols
Synthesis of 2,6-Dibromopyridine
A common method for the synthesis of 2,6-dibromopyridine involves a halogen exchange reaction starting from 2,6-dichloropyridine.
Methodology
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In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (10.4 mol).
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Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.
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Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).
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Upon completion, allow the mixture to cool to room temperature.
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Filter the resulting solid to collect the crude product.
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The crude product is then purified by recrystallization from diethyl ether to yield pure 2,6-dibromopyridine.
Caption: Synthesis of 2,6-Dibromopyridine.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Methodology
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Place the crude 2,6-dibromopyridine in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent, such as ethanol, to dissolve the solid completely.
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If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.
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Perform a hot filtration to remove the charcoal and any other insoluble materials.
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Allow the hot, saturated solution to cool slowly to room temperature, which will cause the 2,6-dibromopyridine to crystallize.
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To maximize the yield, place the flask in an ice bath to further cool the solution.
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Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Cross-Coupling Reactions
The reactivity of the C-Br bonds in 2,6-dibromopyridine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
Methodology
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In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).
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Add a degassed solvent system, typically a mixture of toluene and water.
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Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Suzuki Coupling Experimental Workflow.
The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organohalide with an organostannane.
Methodology
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equiv.) and the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv.) in anhydrous toluene.
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Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., triphenylarsine, 10 mol%).
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Degas the solution with argon for 15 minutes.
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Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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After cooling, dilute the mixture with diethyl ether.
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Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Methodology
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To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (5 mol%).
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Add anhydrous DMF and triethylamine (2.0 equiv.).
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Degas the mixture by bubbling with argon for 10-15 minutes.
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Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equiv.) dropwise.
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Heat the reaction to 60-80°C and monitor by TLC.
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Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Methodology
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In a reaction vessel, combine 2,6-dibromopyridine (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), palladium(II) acetate (2 mol%), a ligand such as P(o-tol)₃ (4 mol%), and a base like triethylamine (1.5 equiv.).
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Add anhydrous DMF as the solvent.
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Seal the vessel and heat the mixture to 100-120°C for 12-24 hours.
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After cooling, dilute with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography.
The Buchwald-Hartwig amination is a method for the formation of C-N bonds.
Methodology
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In a Schlenk tube under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv.), the amine (e.g., piperidine, 1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1.5 mol%), a phosphine ligand like Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
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Add anhydrous toluene as the solvent.
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Heat the reaction mixture in a preheated oil bath at 100°C.
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Monitor the reaction by TLC or GC-MS.
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Once complete, cool the mixture to room temperature and quench with water.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by column chromatography.
Caption: Key Cross-Coupling Reactions.
